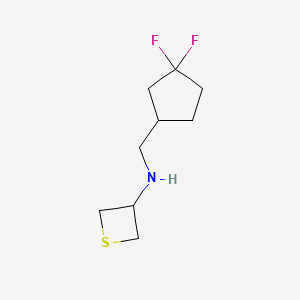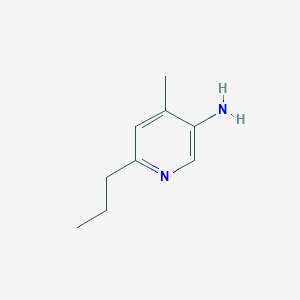![molecular formula C11H20O2 B13320601 2-[2-(Oxolan-2-yl)ethyl]cyclopentan-1-ol](/img/structure/B13320601.png)
2-[2-(Oxolan-2-yl)ethyl]cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Oxolan-2-yl)ethyl]cyclopentan-1-ol is an organic compound with the molecular formula C₁₁H₂₀O₂ It is characterized by a cyclopentane ring substituted with a hydroxyl group and an oxolane ring attached via an ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Oxolan-2-yl)ethyl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with 2-(oxolan-2-yl)ethanol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of high-pressure reactors and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
2-[2-(Oxolan-2-yl)ethyl]cyclopentan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentane derivatives.
科学的研究の応用
2-[2-(Oxolan-2-yl)ethyl]cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[2-(Oxolan-2-yl)ethyl]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-[2-(Oxolan-2-yl)ethyl]cyclobutan-1-ol
- 2-[2-(Oxolan-2-yl)ethyl]cyclohexan-1-ol
- 2-[2-(Oxolan-2-yl)ethyl]cyclopropan-1-ol
Uniqueness
2-[2-(Oxolan-2-yl)ethyl]cyclopentan-1-ol is unique due to its specific ring structure and the presence of both a hydroxyl group and an oxolane ring. This combination of features imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
特性
分子式 |
C11H20O2 |
|---|---|
分子量 |
184.27 g/mol |
IUPAC名 |
2-[2-(oxolan-2-yl)ethyl]cyclopentan-1-ol |
InChI |
InChI=1S/C11H20O2/c12-11-5-1-3-9(11)6-7-10-4-2-8-13-10/h9-12H,1-8H2 |
InChIキー |
PDMQRVKPXFETDT-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C1)O)CCC2CCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Pyridin-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13320525.png)
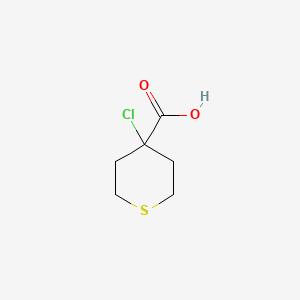
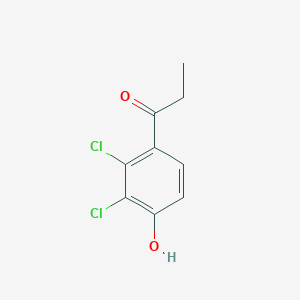
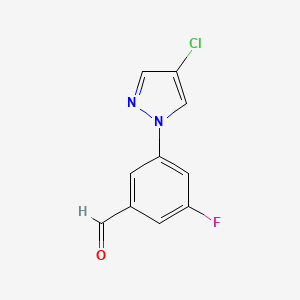

![6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13320557.png)
![3-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13320566.png)
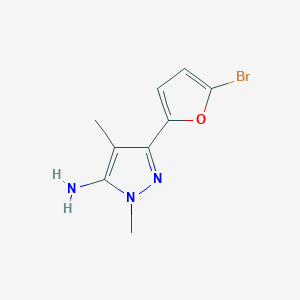
![(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one](/img/structure/B13320588.png)

![2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13320602.png)
![7-Cyclopentyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13320610.png)
